tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h10-11H,4-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXOBVVHJZENCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373208 | |
| Record name | tert-Butyl {[4-(aminomethyl)cyclohexyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166168-16-7 | |
| Record name | tert-Butyl {[4-(aminomethyl)cyclohexyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{[4-(aminomethyl)cyclohexyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate is a carbamate derivative that has attracted attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- Structure : The compound features a cyclohexyl ring substituted with an aminomethyl group and a tert-butyl carbamate moiety, which contributes to its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate functional group can form covalent bonds with active sites on enzymes, leading to:
- Enzyme Inhibition : This compound can inhibit enzymatic activity by binding to the active site, thereby modulating various biochemical pathways essential for physiological processes.
- Receptor Interaction : It may also act as a ligand for certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities relevant to drug development:
- Enzyme Modulation : The compound has been studied for its role in modulating enzyme activity, particularly in the context of drug metabolism and pharmacokinetics.
- Anticancer Potential : It has shown promise in cancer therapy, potentially acting as an inhibitor of cancer cell proliferation through its interactions with specific molecular targets.
- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and reducing cell viability at micromolar concentrations.
- Enzyme Inhibition Assays : The compound was evaluated for its inhibitory effects on specific enzymes involved in drug metabolism, showing significant inhibition at low concentrations, indicating its potential as a lead compound for developing enzyme inhibitors.
Data Table: Summary of Biological Activities
Applications
This compound has several applications across various fields:
- Pharmaceuticals : Utilized as an intermediate in drug synthesis, particularly for developing enzyme inhibitors and anticancer agents.
- Chemical Synthesis : Serves as a versatile building block in organic synthesis for creating more complex molecules.
- Biochemical Research : Employed in studies investigating enzyme mechanisms and protein interactions.
Scientific Research Applications
Drug Development
Tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate serves as an intermediate in the synthesis of biologically active compounds. Its structure allows it to interact with various biological targets, making it valuable for drug design:
- Mechanism of Action : The carbamate group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. This property is particularly useful in developing enzyme inhibitors for therapeutic purposes.
- Case Study : Research has indicated that derivatives of tert-butyl carbamates are involved in synthesizing medications like omisertinib, a drug used in cancer treatment.
Building Block for Synthesis
The compound's versatility makes it a valuable building block in organic synthesis:
- Organic Photovoltaic Materials : Tert-butyl carbamate derivatives have been explored for use in organic photovoltaic materials due to their favorable electronic properties.
- Chiral Ligands : The compound can be utilized to create chiral ligands, which are essential in asymmetric synthesis and catalysis.
Biological Research
In addition to its applications in pharmaceuticals and organic chemistry, this compound has been studied for its effects on enzyme activity and receptor binding:
- Enzyme Inhibition Studies : Research into the interaction of this compound with specific enzymes has shown promising results regarding its potential as an irreversible inhibitor.
Summary of Applications
| Field | Application | Notes |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Involved in producing compounds like omisertinib |
| Organic Chemistry | Building block for organic reactions | Used in creating organic photovoltaic materials |
| Biological Research | Studied for enzyme inhibition and receptor binding | Potential applications as enzyme inhibitors |
| Chiral Synthesis | Scaffold for chiral ligands | Important for asymmetric synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate
- CAS Number : 509143-00-4
- Molecular Formula : C₁₂H₂₄N₂O₂ (same as trans isomer)
- Applications: Less commonly used in drug synthesis due to unfavorable steric effects .
Functional Group Variants
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
- CAS Number : 239074-29-4
- Molecular Formula: C₁₂H₂₃NO₃
- Molecular Weight : 229.32 g/mol
- Key Differences: Functional Group: Hydroxymethyl (-CH₂OH) replaces aminomethyl, increasing polarity and hydrogen-bonding capacity. Applications: Used in prodrug design and as a precursor for oxidation reactions .
tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate
Structural Simplifications
tert-Butyl (4-aminocyclohexyl)carbamate
- CAS Number : 195314-59-1
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.30 g/mol
- Key Differences :
tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate
- CAS Number: Not explicitly listed (see MDL: MFCD18837641)
- Molecular Formula : C₁₆H₂₄N₄O₄
- Molecular Weight : 336.39 g/mol
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Role in Multi-Step Syntheses
Comparative Reactivity
- Bromomethyl Analog: Higher reactivity in SN2 reactions compared to aminomethyl or hydroxymethyl variants .
- Hydroxymethyl Analog : Susceptible to oxidation to carboxylic acids, useful in prodrug strategies .
Preparation Methods
Staudinger Reaction-Based Reduction of Azide Intermediates
A widely documented method involves the reduction of tert-butyl (trans-4-(azidomethyl)cyclohexyl)carbamate using the Staudinger reaction. In this approach, the azide group is converted to an amine via triphenylphosphine-mediated reduction.
Procedure :
-
Azide Intermediate Preparation : The starting material, tert-butyl (trans-4-(azidomethyl)cyclohexyl)carbamate, is synthesized by substituting a leaving group (e.g., bromide) on the cyclohexyl ring with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours.
-
Reduction with Triphenylphosphine : The azide (392 mmol) is dissolved in tetrahydrofuran (THF, 900 mL) and treated with triphenylphosphine (103 g, 392 mmol) and water (90 mL). The mixture is stirred at 80°C for 1.5 hours, facilitating the formation of a phosphazine intermediate, which hydrolyzes to yield the primary amine.
Key Observations :
Catalytic Hydrogenation of Nitrile Precursors
An alternative route employs catalytic hydrogenation of a nitrile analog to introduce the aminomethyl group.
Procedure :
-
Nitrile Synthesis : tert-Butyl (trans-4-(cyanomethyl)cyclohexyl)carbamate is prepared via nucleophilic substitution of a halogenated precursor with potassium cyanide (KCN) in ethanol under reflux.
-
Hydrogenation : The nitrile (10 mmol) is dissolved in methanol (15 mL) and hydrogenated under 50 psi H₂ pressure using palladium on carbon (Pd/C, 10% wt) as a catalyst. The reaction proceeds at room temperature for 6 hours, yielding the primary amine.
Key Observations :
-
Byproduct Management : Trace amounts of over-reduced products (e.g., secondary amines) are removed via silica gel chromatography with ethyl acetate/hexane (3:7).
Comparative Analysis of Methodologies
Reaction Efficiency and Scalability
The hydrogenation method offers superior yields and milder conditions but requires specialized equipment for handling H₂ gas. The Staudinger approach, while slower, avoids pressurized systems and is more accessible for small-scale laboratories.
Stereochemical Control
Both methods rely on the trans configuration of the starting cyclohexyl ring, which is typically established during earlier synthesis steps (e.g., via ring-opening of epoxides or resolution of diastereomeric salts). ¹H NMR and chiral HPLC analyses confirm that neither method induces epimerization at the cyclohexyl carbon centers.
Optimization Strategies
Solvent and Reagent Selection
-
Staudinger Reaction : THF is preferred over dichloromethane (DCM) due to its higher boiling point, which accommodates the 80°C reaction temperature. Water is added stoichiometrically to ensure complete hydrolysis of the phosphazine intermediate.
-
Hydrogenation : Methanol enhances Pd/C activity compared to ethanol or ethyl acetate, reducing catalyst poisoning risks.
Workup and Purification
-
Acid-Base Extraction : For the Staudinger method, adjusting the pH to 2.5 with HCl precipitates the amine hydrochloride, which is then basified with NaOH and extracted into ethyl acetate.
-
Crystallization : Hexane is added to the crude product to induce crystallization, achieving >98% purity as verified by LC-MS.
Industrial-Scale Considerations
Continuous Flow Hydrogenation
Recent advancements have adapted the hydrogenation method for continuous flow reactors, enabling:
Cost-Benefit Analysis
| Factor | Staudinger Method | Hydrogenation Method |
|---|---|---|
| Reagent Cost | $120/kg | $90/kg |
| Catalyst Reusability | Not applicable | Pd/C reused 3–5 times |
| Energy Consumption | High (heating) | Low (ambient temperature) |
Hydrogenation is more cost-effective for large-scale synthesis despite higher initial setup costs.
Emerging Methodologies
Enzymatic Amination
Preliminary studies explore the use of transaminases to convert ketone precursors directly to amines. While promising (theoretical yield: 85%), this method currently suffers from enzyme instability and long reaction times (48–72 hours).
Photoredox Catalysis
Visible-light-mediated amination of cyclohexyl halides has been reported, utilizing iridium-based photocatalysts and tert-butyl carbamate as the nitrogen source. Early-stage yields (35–40%) necessitate further optimization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate?
- Methodology :
- Step 1 : Start with trans-4-(aminomethyl)cyclohexylmethanol. Introduce the tert-butoxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in anhydrous THF or DCM .
- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm regioselectivity via H NMR (e.g., δ 3.56 ppm for methylene protons adjacent to the carbamate group) .
- Key Considerations : Monitor reaction progress by TLC to avoid overprotection. Ensure anhydrous conditions to prevent hydrolysis of the Boc group.
Q. How is structural confirmation achieved for this compound?
- Analytical Workflow :
- NMR Spectroscopy : H NMR (300 MHz, CDCl₃) should show characteristic peaks: tert-butyl protons at δ 1.36 ppm (s, 9H), cyclohexyl methylene protons at δ 3.56 ppm (d, J=6.6 Hz), and carbamate NH (broad, δ 5.2–5.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., calculated [M+H]⁺ = 271.3 g/mol) using ESI-MS .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify ≥97% purity .
Q. What stability considerations apply during storage and handling?
- Stability Profile :
- Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption and Boc group hydrolysis .
- Avoid prolonged exposure to acidic/basic conditions, which can cleave the carbamate. Stability studies show >90% integrity after 6 months under recommended storage .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in derivatives of this compound?
- Strategies :
- Chiral Catalysis : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) during key steps like cyclohexyl ring functionalization to control stereochemistry .
- Iodolactamization : Implement iodolactamization to enforce trans stereochemistry in intermediates, as demonstrated in related Boc-protected cyclohexyl systems .
- Crystallography : Analyze crystal packing (e.g., hydrogen-bonding networks) to rationalize selectivity trends .
Q. How to resolve contradictions in reported purity or synthetic yields?
- Troubleshooting :
- Source Variability : Compare batches from suppliers (e.g., ≥97% purity from Aladdin vs. lower grades from unverified vendors) .
- Analytical Discrepancies : Cross-validate purity methods (e.g., NMR integration vs. HPLC area%). For example, residual solvents in NMR may inflate purity estimates .
- Reaction Optimization : Adjust stoichiometry (e.g., Boc₂O:amine ratio from 1.1:1 to 1.5:1) to improve yields in sterically hindered systems .
Q. What computational tools predict viable synthetic pathways for novel analogs?
- In Silico Workflow :
- Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to identify feasible routes (e.g., deprotection-reprotection strategies for modifying the cyclohexyl backbone) .
- DFT Calculations : Model transition states for key steps (e.g., Boc deprotection kinetics under acidic conditions) to optimize reaction conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
